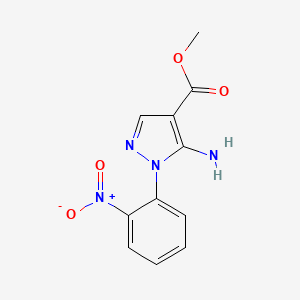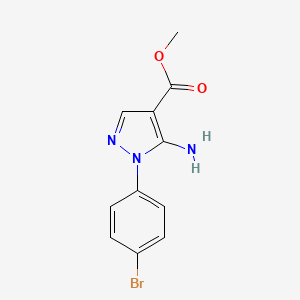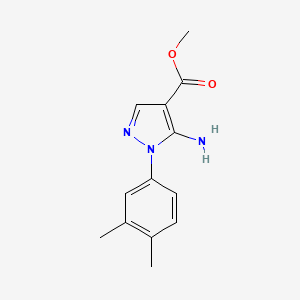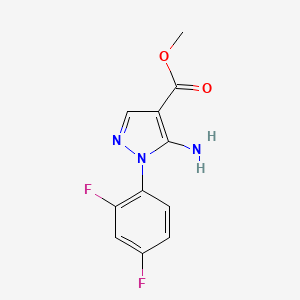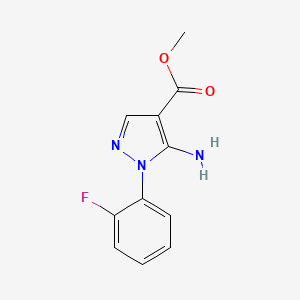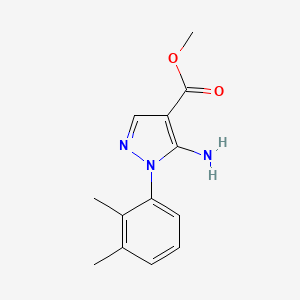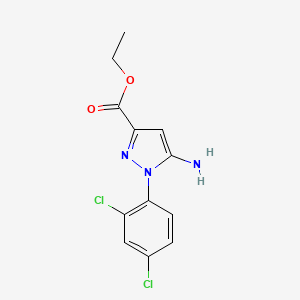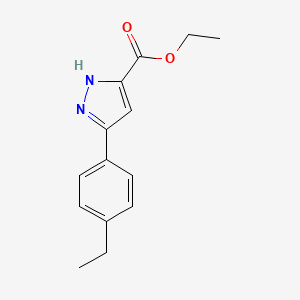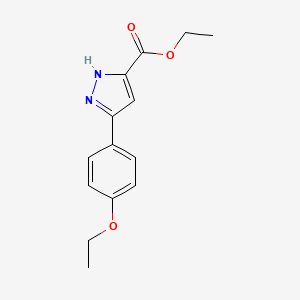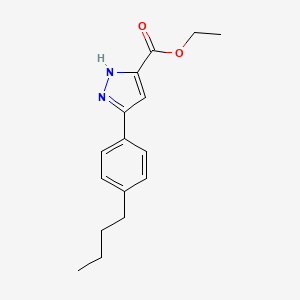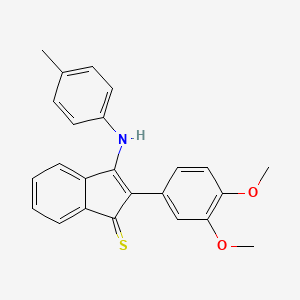
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione
説明
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a thione group attached to the indene ring, along with a dimethoxyphenyl and a methylphenylamino substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of suitable precursors, such as 2-phenylacetaldehyde and acetophenone derivatives, under acidic or basic conditions.
Introduction of the Thione Group: The thione group can be introduced by reacting the indene core with sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Substitution Reactions: The dimethoxyphenyl and methylphenylamino groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: LiAlH4, sodium borohydride (NaBH4), and other hydride donors.
Substitution: Halogenated precursors, amines, and other nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thione derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and signaling pathways. The exact mechanism can involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Signal Transduction: Modulating signaling pathways involved in cell growth, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
2-(3,4-Dimethoxyphenyl)-3-((4-chlorophenyl)amino)indene-1-thione: Similar structure with a chlorophenyl group instead of a methylphenyl group.
2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)indene-1-thione: Similar structure with a fluorophenyl group instead of a methylphenyl group.
2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)indene-1-thione: Similar structure with a bromophenyl group instead of a methylphenyl group.
Uniqueness
The uniqueness of 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)indene-1-thione lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the dimethoxyphenyl and methylphenylamino groups can impart distinct properties compared to other similar compounds, making it a valuable compound for research and development.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-methylanilino)indene-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2S/c1-15-8-11-17(12-9-15)25-23-18-6-4-5-7-19(18)24(28)22(23)16-10-13-20(26-2)21(14-16)27-3/h4-14,25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDJJIAIAXTXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=S)C3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159547 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)amino]-1H-indene-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024081-76-2 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)amino]-1H-indene-1-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024081-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)amino]-1H-indene-1-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)
![2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride](/img/structure/B6344773.png)
